

Spectroscopic Profile of Hybridaphniphylline A: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hybridaphniphylline A*

Cat. No.: B13829348

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Hybridaphniphylline A**, a complex *Daphniphyllum* alkaloid. The information presented herein is essential for the identification, characterization, and further investigation of this natural product for potential therapeutic applications.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) is a critical tool for determining the elemental composition of a molecule. For **Hybridaphniphylline A**, the molecular formula has been established as $C_{37}H_{47}NO_{11}$. This formula corresponds to a calculated exact mass that can be compared with the experimentally observed value to confirm the identity of the compound.

Parameter	Value
Molecular Formula	$C_{37}H_{47}NO_{11}$
Calculated Exact Mass	$[M+H]^+$: 682.3171, $[M+Na]^+$: 704.2990

Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **Hybridaphniphylline A** is expected to exhibit characteristic absorption bands corresponding to its complex structure, which includes hydroxyl, carbonyl (ester and ketone), and ether functionalities.

Functional Group	Expected Absorption Range (cm ⁻¹)
O-H (hydroxyl)	3500-3200 (broad)
C-H (alkane)	3000-2850
C=O (ester, ketone)	1750-1650
C-O (ether, ester)	1300-1000

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for a closely related compound, Longphyllineside B, have been reported and are presented here as a reference, given that its ¹³C NMR spectrum is noted to be closely related to that of **Hybridaphniphylline A**.

¹H NMR Spectroscopic Data (Reference Compound: Longphyllineside B)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	2.32	m	
3	1.85, 1.55	m	
4	2.15	m	
5	5.45	dd	10.0, 2.5
6	2.50	m	
7	4.21	d	8.5
8	2.25	m	
9	1.75, 1.45	m	
10	2.05	m	
12	1.65, 1.35	m	
13	1.95	m	
14	3.15	br s	
15	5.85	d	5.0
16	6.10	d	5.0
17	1.25	s	
18	3.65	s	
19	4.95	d	8.0
20	2.85	m	
21	1.15	d	6.5
22	3.95	q	6.5
1'	4.75	d	8.0
2'	3.25	dd	9.0, 8.0
3'	3.40	t	9.0

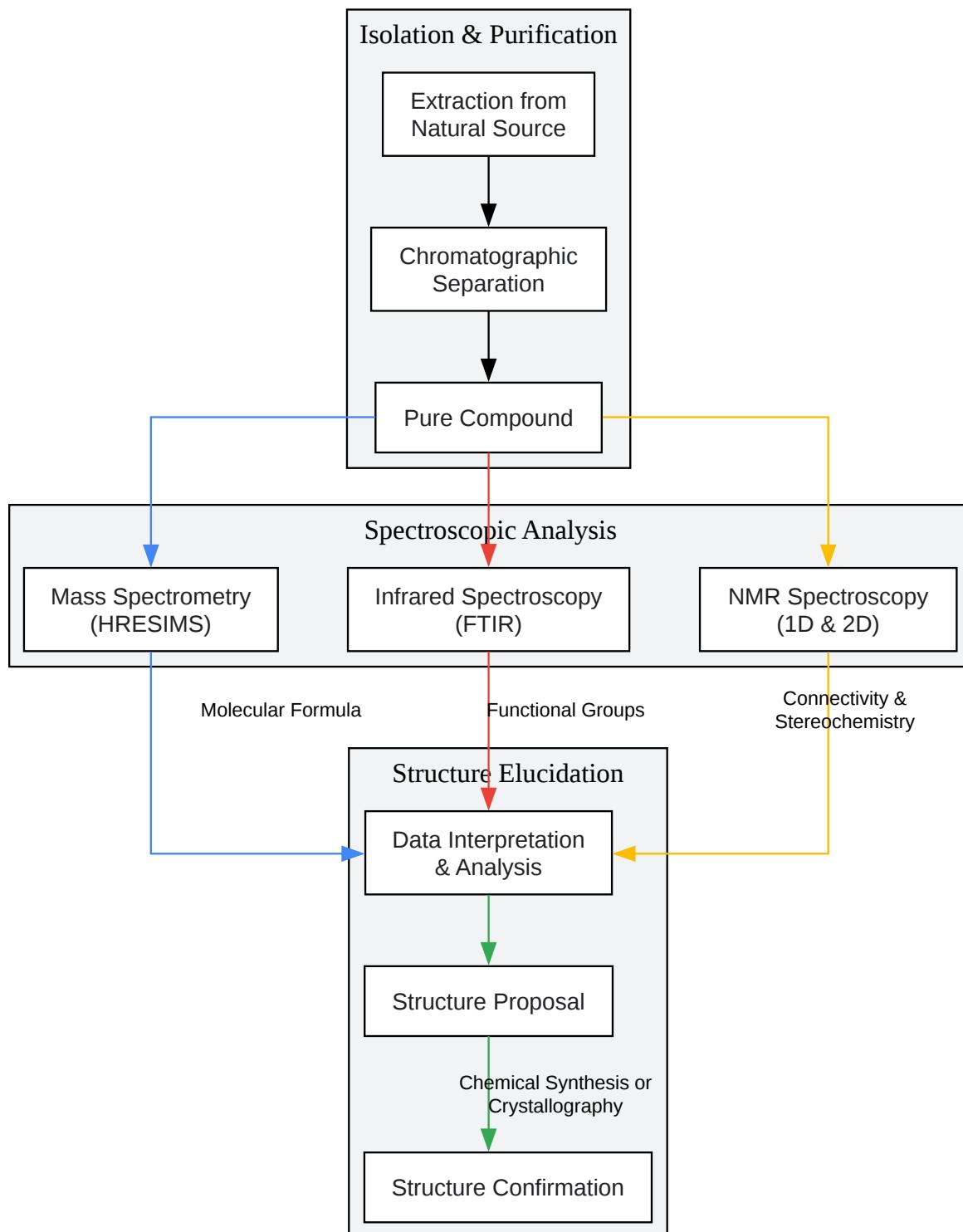
4'	3.35	t	9.0
5'	3.20	m	
6'a	3.85	dd	12.0, 2.0
6'b	3.60	dd	12.0, 5.5

¹³C NMR Spectroscopic Data (Reference Compound: Longphyllineside B)

Position	Chemical Shift (δ , ppm)	Position	Chemical Shift (δ , ppm)
1	216.2	16	135.2
2	49.0	17	25.5
3	35.5	18	52.0
4	40.5	19	95.5
5	125.0	20	45.0
6	48.5	21	18.5
7	78.0	22	65.0
8	42.0	1'	98.5
9	30.0	2'	73.0
10	46.0	3'	76.5
11	170.5	4'	70.0
12	38.0	5'	77.0
13	50.0	6'	61.5
14	68.0		
15	140.0		

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a natural product like **Hybridaphniphylline A**.


Mass Spectrometry: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. The data is collected in positive or negative ion mode.

Infrared Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. A small amount of the sample is typically prepared as a thin film on a salt plate (e.g., NaCl or KBr) or mixed with KBr powder and pressed into a pellet. The spectrum is recorded over the range of 4000-400 cm^{-1} .

Nuclear Magnetic Resonance Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl_3 , CD_3OD , or DMSO-d_6), and a small amount of a reference standard like tetramethylsilane (TMS) may be added. 2D NMR experiments such as COSY, HSQC, and HMBC are also performed to aid in the complete assignment of all proton and carbon signals.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a novel natural product.

[Click to download full resolution via product page](#)

Workflow for Natural Product Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of Hybridaphniphylline A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13829348#spectroscopic-data-nmr-ms-ir-for-hybridaphniphylline-a>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com